![molecular formula C14H20BN3O3 B13993924 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol
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Overview
Description
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol is an organic compound that features a boron-containing dioxaborolane group attached to a pyrazolo[3,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the dioxaborolane group. One common method includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Dioxaborolane Group: This step often involves borylation reactions using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while Suzuki-Miyaura coupling would result in the formation of biaryl compounds.
Scientific Research Applications
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The pyrazolo[3,4-b]pyridine core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic acid pinacol ester
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol is unique due to the combination of the pyrazolo[3,4-b]pyridine core and the dioxaborolane group. This structural feature provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Biological Activity
The compound 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrazolo[3,4-b]pyridine core linked to a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may enhance the compound's stability and solubility in biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor activity of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this scaffold have shown promising results against various cancer cell lines:
Compound | IC50 (µM) | Cell Line |
---|---|---|
1a | 2.24 | A549 |
Doxorubicin | 9.20 | A549 |
1d | 5.20 | A549 |
1e | >100 | A549 |
The compound 1a , which bears a similar structural motif to our target compound, exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin .
The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis in cancer cells. Flow cytometric analysis demonstrated that treatment with compound 1a resulted in a significant increase in apoptotic cells within the sub-G1 phase of the cell cycle. Specifically, a concentration range of 2.0–4.0 µM led to a sub-G1 population of 25.1%–41.0% , compared to only 5.1% for control cells .
Study 1: Pyrazolo[3,4-b]pyridine Derivatives
A study focused on synthesizing and evaluating various pyrazolo[3,4-b]pyridine derivatives found that modifications to the structure could significantly impact biological activity. The study revealed that certain substitutions enhanced antitumor efficacy while maintaining low toxicity profiles in normal cell lines .
Study 2: Dioxaborolane Influence
Another investigation into dioxaborolane-containing compounds indicated that these groups can improve pharmacokinetic properties such as solubility and metabolic stability. The incorporation of dioxaborolane moieties has been linked to increased bioavailability and prolonged action in vivo .
Properties
Molecular Formula |
C14H20BN3O3 |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol |
InChI |
InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)11-7-10-8-17-18(5-6-19)12(10)16-9-11/h7-9,19H,5-6H2,1-4H3 |
InChI Key |
GNRNDSZERILSMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)CCO |
Origin of Product |
United States |
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